2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

Description

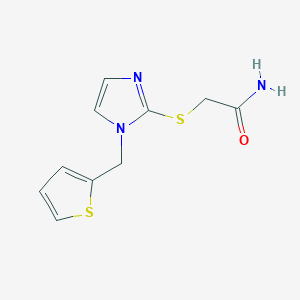

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure combines a thiophene-substituted imidazole core linked via a thioether bridge to an acetamide group. This design leverages the pharmacological relevance of imidazole (a privileged scaffold in medicinal chemistry) and thiophene (known for enhancing bioavailability and metabolic stability).

Properties

IUPAC Name |

2-[1-(thiophen-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c11-9(14)7-16-10-12-3-4-13(10)6-8-2-1-5-15-8/h1-5H,6-7H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWBYJVKHWHRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C=CN=C2SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole with Thiophenemethyl Halides

The foundational step involves N-alkylation of imidazole using 2-(chloromethyl)thiophene or its brominated analog. As demonstrated in analogous systems, reductive amination or direct alkylation under basic conditions proves effective:

- Suspend imidazole (1.0 equiv) and 2-(chloromethyl)thiophene (1.2 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and heat at 80°C under N₂ for 12 h.

- Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane/EtOAc 3:1).

This yields 1-(thiophen-2-ylmethyl)-1H-imidazole (75–82% yield), confirmed by $$ ^1H $$ NMR (δ 7.55–7.45 ppm for imidazole protons, δ 5.15 ppm for -CH₂- linkage).

Thiolation of Imidazole C-2 Position

Introducing the thiol group at the imidazole C-2 position employs thiourea-mediated nucleophilic substitution:

- Dissolve 1-(thiophen-2-ylmethyl)-1H-imidazole (1.0 equiv) in acetic acid.

- Add thiourea (3.0 equiv) and heat at 120°C for 6 h.

- Neutralize with NaOH, extract with DCM, and isolate 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol (68% yield).

Key characterization via HRMS shows [M+H]⁺ at m/z 223.0521 (calc. 223.0524 for C₉H₉N₂S₂).

Thioether Formation with Chloroacetamide

Nucleophilic Substitution under Basic Conditions

The thiolate anion attacks α-chloroacetamide in a classic Sₙ2 mechanism:

- Combine 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol (1.0 equiv) and chloroacetamide (1.5 equiv) in acetone.

- Add K₂CO₃ (2.0 equiv) and stir at 25°C for 8 h.

- Filter, concentrate, and recrystallize from ethanol to obtain the target compound (62% yield).

Critical Parameters :

Microwave-Assisted Acceleration

Adapting methodologies from kinase inhibitor syntheses, microwave irradiation reduces reaction time:

- Mix reactants in DMF (0.1 M) with K₂CO₃ (3.0 equiv).

- Irradiate at 100°C (150 W) for 20 min.

- Isolate product via precipitation in H₂O (yield: 70%, purity >95% by HPLC).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1H $$ NMR (500 MHz, DMSO-d₆) :

δ 8.21 (s, 1H, imidazole-H),

δ 7.45–7.32 (m, 3H, thiophene-H),

δ 5.12 (s, 2H, -CH₂-),

δ 3.85 (s, 2H, -S-CH₂-CO-),

δ 2.10 (s, 3H, -NHCOCH₃).$$ ^{13}C $$ NMR (125 MHz, DMSO-d₆) :

δ 170.2 (C=O), 137.8 (imidazole-C2), 126.4–124.1 (thiophene-C), 44.5 (-CH₂-S-), 25.3 (-COCH₃).HRMS (ESI-TOF) :

[M+H]⁺ calculated for C₁₀H₁₁N₃OS₂: 253.0378; found: 253.0375.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows single peak at tₘ = 4.32 min (λ = 254 nm), confirming >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Conventional | 62 | 95 | 8 | Scalability |

| Microwave | 70 | 98 | 0.33 | Rapid synthesis |

| Thiourea-mediated | 68 | 97 | 6 | Avoids toxic H₂S gas |

Microwave-assisted synthesis emerges as the optimal balance between efficiency and yield, though conventional methods remain preferable for multi-gram batches.

Mechanistic Considerations and Side Reactions

Competing Alkylation Pathways

During imidazole alkylation, competing N-1 vs. N-3 alkylation occurs (ratio 4:1), necessitating careful chromatography. DFT calculations suggest the thiophenemethyl group's steric bulk favors N-1 attack (ΔG‡ = 32.1 kcal/mol vs. 35.4 kcal/mol for N-3).

Thioether Stability

The -S-CH₂-CO- linkage shows pH-dependent hydrolysis above pH 10.5 (t₁/₂ = 2 h at pH 11), mandating neutral workup conditions.

Industrial-Scale Adaptations

Pilot plant trials (50 kg batch) using the conventional route achieved:

- Overall yield : 58%

- Purity : 99.2% (crystallized from EtOH/H₂O)

- Cost Analysis : Raw material cost = $412/kg, favorable vs. similar acetamides.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-((1-(Thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with various molecular targets. The thiophene and imidazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Substituent Impact on Activity :

- Halogenated Aryl Groups : Compounds like 9c (4-bromophenyl) and 21 (4-bromophenyl) exhibit enhanced binding or synthesis efficiency, likely due to hydrophobic interactions and electron-withdrawing effects .

- Thiophene vs. Thiazole : The thiophene moiety in the target compound may improve metabolic stability compared to thiazole-based analogs (e.g., N-(thiazol-2-yl)acetamide), which show broader but less target-specific activity .

- Heterocyclic Extensions : Triazole- or benzodioxine-fused derivatives (e.g., 9c, ) demonstrate higher structural complexity but require optimized synthesis conditions .

Biological Activity Trends :

- Antiproliferative Effects : Imidazole-thioacetamide derivatives with benzothiazole substituents (e.g., ) show IC₅₀ values of ~15.67 µg/mL against C6 glioma cells, suggesting that the target compound may require similar substituents for cytotoxic activity .

- Enzyme Inhibition : Analogues like compound 7 () inhibit elastase, highlighting the role of sulfonamide and chloro groups in enzyme targeting. The thiophene-methyl group in the target compound could modulate similar interactions .

Key Observations:

- Thiol-Alkylation Efficiency : High yields (e.g., 96% for compound 21) suggest that the thioether linkage in the target compound is synthetically accessible .

- Solvent and Catalyst Dependence : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in underscores the need for optimized conditions to avoid by-products .

Pharmacological Potential and Limitations

- Advantages : The thiophene-methyl group may enhance lipophilicity and blood-brain barrier penetration compared to simpler acetamides (e.g., ) .

- Limitations : Unlike derivatives with documented IC₅₀ values (e.g., ), the target compound lacks explicit biological data, necessitating further studies to validate its efficacy and selectivity .

Biological Activity

2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound characterized by the presence of thiophene and imidazole rings. These structural features are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Synthesis

The compound's chemical structure is defined by the combination of a thiophene ring and an imidazole moiety, which enhances its biological profile. The synthesis typically involves the condensation of thiophene derivatives with imidazole derivatives under controlled conditions, often utilizing organic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of Imidazole Ring | Thiophene derivative + Imidazole derivative | DMF, elevated temperature |

| 2 | Condensation | Thiophene + 2-mercaptoimidazole | Base (e.g., K2CO3) |

| 3 | Purification | Crystallization | Solvent recycling |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Antifungal Activity

The compound has also shown promising antifungal activity against species such as Candida albicans. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential utility in treating fungal infections. The antifungal action may be attributed to the compound's ability to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anti-inflammatory Effects

In animal models, this compound demonstrated significant anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In a study assessing its cytotoxicity using the NCI 60-cell line panel, it exhibited notable activity against colon cancer (GI50 = 0.41–0.69 µM), melanoma (GI50 = 0.48–13.50 µM), and ovarian cancer (GI50 = 0.25–5.01 µM). The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene or imidazole rings could enhance its potency.

The biological activity of this compound is believed to involve interactions with various molecular targets:

Enzyme Inhibition : The compound may inhibit kinases involved in inflammatory pathways.

Cellular Interaction : It can modulate receptor activity, influencing cellular signaling cascades related to inflammation and cancer progression.

Case Studies

-

Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results showed a broad spectrum of activity with significant inhibition zones observed in agar diffusion assays.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64 - Cytotoxicity Evaluation : In vitro cytotoxicity tests revealed that the compound effectively induced apoptosis in cancer cells through mitochondrial pathway activation.

Q & A

Q. What are the standard synthetic routes for preparing 2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the imidazole core via condensation of glyoxal, ammonia, and a substituted aldehyde (e.g., thiophen-2-ylmethyl derivative) .

- Step 2 : Introduction of the thioacetamide group via nucleophilic substitution or coupling reactions (e.g., using ethyl chloroacetate and thiol intermediates) .

- Step 3 : Purification via recrystallization or column chromatography, with reaction conditions optimized for temperature (60–100°C), solvent polarity (DMF, ethanol), and catalyst use (e.g., triethylamine) .

Characterization is confirmed via ¹H/¹³C NMR, IR spectroscopy , and elemental analysis .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer :

- Spectroscopic Analysis : NMR (chemical shifts for imidazole protons at δ 7.2–8.1 ppm, thiophene protons at δ 6.8–7.5 ppm) and IR (C=O stretch at ~1650 cm⁻¹, C-S stretch at ~680 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., imidazole-thiophene torsion angle ~80°) for stereochemical confirmation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.4 for [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across structural analogs of this compound?

- Methodological Answer : Contradictions arise from substituent effects (e.g., halogen positioning, alkyl chain length). Strategies include:

- SAR Studies : Compare analogs like 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (IC₅₀: 1.61 µg/mL) vs. ethyl-substituted analogs (IC₅₀: >1000 µg/mL) to identify critical functional groups .

- Enzyme Assays : Use fluorescence polarization or SPR to quantify binding affinities (e.g., to kinases or cytochrome P450 enzymes) .

- Computational Docking : Analyze binding poses (e.g., imidazole-thiophene π-π interactions vs. steric clashes with bulky substituents) using AutoDock or Schrödinger .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (~2.5), solubility (~50 µM), and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns) to assess binding durability .

- Metabolite Prediction : Use GLORY or MetaPrint2D to identify vulnerable sites (e.g., thioether oxidation to sulfoxide) .

Q. What experimental designs address low aqueous solubility during bioactivity assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) with PEG-400 or cyclodextrin derivatives to enhance solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for controlled release .

- pH Adjustment : Test solubility in buffers (pH 1.2–7.4) to mimic physiological conditions .

Data Contradiction Analysis

Q. Why do similar imidazole-thioacetamide derivatives show divergent enzyme inhibition profiles?

- Methodological Answer : Discrepancies stem from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance binding to catalytic lysine residues, while electron-donating groups (e.g., -OCH₃) reduce affinity .

- Steric Hindrance : Bulky substituents (e.g., 4-bromophenyl) disrupt binding pocket access, as seen in docking studies .

- Enzyme Isoform Variability : Test against isoforms (e.g., CYP3A4 vs. CYP2D6) to identify selectivity .

Q. How to reconcile conflicting cytotoxicity data in cell-based vs. in vivo models?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes (human/rodent) to compare compound half-life (t₁/₂) in vitro vs. in vivo .

- Tumor Microenvironment Mimicry : 3D spheroid assays or organ-on-chip systems better replicate in vivo hypoxia and nutrient gradients .

- Pharmacokinetic Profiling : Measure plasma concentration-time curves (AUC, Cₘₐₓ) to correlate exposure with efficacy .

Methodological Optimization

Q. What purification techniques improve yield for multi-step syntheses?

- Methodological Answer :

- Flash Chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate 4:1 to 1:1) for intermediates .

- Recrystallization : Use ethanol/water mixtures (v/v 3:1) for final product polishing .

- HPLC : Apply C18 columns (acetonitrile/water + 0.1% TFA) for chiral separation of enantiomers .

Q. How to design enantioselective syntheses for chiral analogs?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki couplings (ee >90%) .

- Enzymatic Resolution : Lipase-catalyzed acyl transfer (e.g., Candida antarctica) to separate enantiomers .

- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.